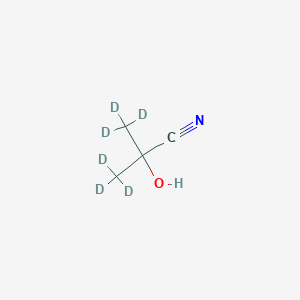![molecular formula C12H16N2 B018878 4-[Benzyl(méthyl)amino]butanenitrile CAS No. 89690-05-1](/img/structure/B18878.png)
4-[Benzyl(méthyl)amino]butanenitrile
Vue d'ensemble
Description
4-[Benzyl(methyl)amino]butanenitrile is an organic compound with the molecular formula C12H16N2. It is characterized by the presence of a benzyl group, a methyl group, and a nitrile group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
4-[Benzyl(methyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]butanenitrile can be achieved through several methods. One common approach involves the reaction of benzylamine with 4-chlorobutanenitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Another method involves the reductive amination of 4-cyanobutanal with benzylamine and a reducing agent such as sodium cyanoborohydride. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 4-[Benzyl(methyl)amino]butanenitrile.
Industrial Production Methods
Industrial production of 4-[Benzyl(methyl)amino]butanenitrile typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Benzyl(methyl)amino]butanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-[Benzyl(methyl)amino]butylamine.
Oxidation: 4-[Benzyl(methyl)amino]butanoic acid.
Substitution: 4-[Benzyl(methyl)amino]butanamide.
Mécanisme D'action
The mechanism of action of 4-[Benzyl(methyl)amino]butanenitrile depends on its specific application. In general, its reactivity is influenced by the presence of the nitrile group, which can undergo various transformations. For example, in reductive amination reactions, the nitrile group is reduced to an amine, which can then interact with biological targets such as enzymes or receptors. The benzyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
4-[Benzyl(methyl)amino]butanenitrile can be compared with other similar compounds, such as:
4-[Benzyl(methyl)amino]butanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
4-[Benzyl(methyl)amino]butanamide:
4-[Benzyl(methyl)amino]butylamine: This compound has an amine group instead of a nitrile group, which alters its reactivity and biological activity.
The uniqueness of 4-[Benzyl(methyl)amino]butanenitrile lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
4-[benzyl(methyl)amino]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJZKEXLJVDQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC#N)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616685 | |
| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-05-1 | |
| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
